C17H14O4

Description

Significance of Diverse Compounds with Molecular Formula C17H14O4 in Contemporary Chemical and Biological Research

Compounds with the molecular formula this compound are significant in academic research due to their varied structural classes and associated biological activities. Flavones, a class of flavonoids, are prominent examples, with compounds like 2',3'-Dimethoxyflavone and 5,7-Dimethoxyflavone (B190784) possessing this formula. ontosight.aismolecule.comnih.gov These flavone (B191248) derivatives have been studied for their antioxidant and anti-inflammatory properties, suggesting potential applications in medicinal and nutritional fields. ontosight.aismolecule.com

Another structural class includes anthraquinone (B42736) derivatives. For instance, 1-Hydroxy-4-propyloxy-9,10-anthraquinone, a synthesized compound with the formula this compound, has been reported. researchgate.net Additionally, a natural product isolated from Tectona grandis heartwood, identified as 9,10-Dimethoxy-2-methyl-1,4-anthraquinone, also shares this molecular formula and has been characterized using spectroscopic methods like high-resolution mass spectrometry and NMR. ijmer.com

Isoaurone-type enol ethers, such as (E)-6-Methoxy-3-(α-methoxybenzylidene)benzo[b]furan-2(3H)-one, represent another group of synthetic compounds with the this compound formula. researchgate.net Research on these compounds includes their synthesis and crystal structure analysis. researchgate.net

Furthermore, chalcone (B49325) derivatives, which are α,β-unsaturated aromatic ketones, can also have the this compound formula. One such compound, 3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-enone, has been synthesized and evaluated for cytotoxic activity. researchgate.net

The significance of these diverse compounds lies in their potential as lead structures for drug discovery and development, their roles as natural products with potential health benefits, and their utility as subjects for fundamental studies in organic synthesis and structural chemistry.

Scope and Objectives of Academic Investigations Pertaining to this compound

Academic investigations concerning compounds with the molecular formula this compound are broad and multidisciplinary. A primary objective is the synthesis of novel this compound isomers and derivatives, exploring new synthetic routes and methodologies. iucr.orginnovareacademics.in This includes the development of efficient and selective reactions to construct the core skeletons of flavones, anthraquinones, benzofurans, and other relevant structures. iucr.orginnovareacademics.inthieme-connect.com

Another significant area of research is the isolation and characterization of naturally occurring this compound compounds from various plant sources. ijmer.comnih.govnih.govcore.ac.uk This involves extraction, purification, and structural elucidation using spectroscopic techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy. ijmer.com Natural products with this formula, such as Agrostophyllin and 3',4'-Dimethoxyflavone, are investigated for their presence in different species and their potential biological roles. nih.govnih.gov

A major focus of academic research is the evaluation of the biological activities of this compound compounds. Studies aim to understand their mechanisms of action and potential therapeutic applications. Research findings indicate a range of activities, including antioxidant, anti-inflammatory, and potential anticancer effects for certain flavone derivatives. ontosight.aiontosight.aismolecule.com Cytotoxic activity has also been investigated for some chalcone derivatives. researchgate.net These studies often involve in vitro assays to assess the compounds' effects on various cell lines or biological targets.

Furthermore, structural studies, including X-ray crystallography and computational chemistry, are employed to understand the three-dimensional structures and electronic properties of this compound compounds. researchgate.netiucr.orgresearchgate.net This provides insights into structure-activity relationships and aids in the design of new compounds with improved properties.

The scope of academic investigations also extends to exploring the physical and chemical properties of these compounds, such as melting points, solubility, and spectroscopic characteristics, which are crucial for their identification, synthesis, and formulation. ijmer.comiucr.orginnovareacademics.inrsc.org

Structure

3D Structure

Properties

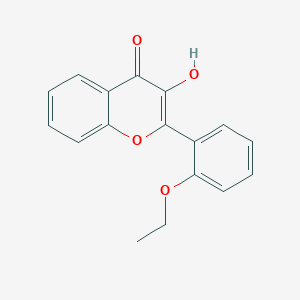

IUPAC Name |

2-(2-ethoxyphenyl)-3-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-13-9-5-4-8-12(13)17-16(19)15(18)11-7-3-6-10-14(11)21-17/h3-10,19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLKSDOACKOBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for C17h14o4 Isomers and Analogues

Established Synthetic Pathways and Reaction Conditions

Established methods for synthesizing C17H14O4 isomers and analogues often involve classical organic reactions tailored to construct the specific ring systems and introduce the required functional groups.

Synthesis of Specific this compound Structural Classes (e.g., Flavones, Xanthones, Indenes, Butenolides, Homoisoflavonoids, Diketones, Coumarins, Phloroglucinol (B13840) Derivatives)

The synthesis of flavones, a significant class of this compound isomers, commonly utilizes methods such as the Allan-Robinson reaction, which involves the reaction of o-hydroxyaryl ketones with aromatic anhydrides biomedres.usbiomedres.us. Another approach is the Baker-Venkataraman rearrangement, where o-benzoyloxyacetophenones are converted to 1,3-diketones, followed by acid-catalyzed cyclization to form flavones uta.edu. Chalcones, synthesized via Claisen-Schmidt condensation of 2-hydroxy acetophenones and aromatic aldehydes, serve as key intermediates that undergo cyclization to yield flavones innovareacademics.in. Cyclization of chalcones can be achieved using catalysts like DMSO/I2 innovareacademics.in.

Xanthones, another important structural class with the this compound formula, can be synthesized through various routes, including the cyclodehydration of 2,2'-dihydroxybenzophenones and the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.govresearchgate.net The Grover, Shah, and Shah reaction is also a popular method for xanthone (B1684191) synthesis. nih.govresearchgate.net

Butenolides with the this compound formula can be prepared through methods involving transesterification and Dieckmann condensation, as demonstrated in the synthesis of multi-substituted butenolide derivatives from phenylacetic acid derivatives. academie-sciences.fr Other approaches include copper-catalyzed cyclization reactions between α-hydroxyl ketones and arylacetonitriles organic-chemistry.org.

Homoisoflavonoids, structurally related to flavonoids, can be synthesized from 2'-hydroxydihydrochalcones. arkat-usa.org A method involves treating 2'-hydroxydihydrochalcones with triethylorthoformate and perchloric acid, followed by aqueous hydrolysis. arkat-usa.org Dihydrochalcones themselves can be prepared via Friedel-Crafts acylation of substituted phenols with phenylpropanoic acids. researchgate.netscirp.org

The synthesis of 1,3-diketones, which can have the this compound formula, can be achieved through the condensation of acetophenone (B1666503) derivatives with substituted esters of benzoic acid, such as in the crossed-Claisen condensation. scispace.com A mild and efficient method for synthesizing 1,3-diketones involves soft enolate formation and acylation using Lewis acids like MgBr2·OEt2 and acylating agents such as N-acylbenzotriazoles or O-pentafluorophenyl esters. organic-chemistry.org

Coumarins with the this compound formula are often synthesized using the Pechmann condensation, which involves the reaction of phenols with beta-keto esters in the presence of acid catalysts like concentrated sulfuric acid or polyphosphoric acid. jsynthchem.comyoutube.com Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds is another established method for coumarin (B35378) synthesis. nih.gov

Phloroglucinol derivatives with the this compound formula can be synthesized through various routes, often starting from phloroglucinol or related acylphloroglucinols. mdpi.comresearchgate.net Reactions such as alkylation of phloroglucinol derivatives can lead to the formation of these compounds. rsc.org

Optimization of Synthetic Yields and Purity

Optimizing synthetic yields and purity for this compound isomers and analogues is crucial for efficient production and downstream applications. Various strategies are employed, including the careful selection of reaction conditions, catalysts, and solvents. For instance, in the synthesis of coumarins via Knoevenagel condensation, optimizing parameters like solvent and catalyst can significantly impact the yield. nih.gov The use of specific catalysts, such as ZnFe2O4 nanoparticles in the Pechmann condensation, has been shown to provide good to excellent yields (85-98%) under solvent-free conditions. jsynthchem.com In some flavone (B191248) synthesis methods, the choice of base and reaction conditions in the Claisen-Schmidt condensation step influences the formation of the chalcone (B49325) intermediate and subsequent cyclization efficiency. innovareacademics.in For 1,3-diketones, the soft enolization approach using specific Lewis acids and acylating agents has demonstrated high yields (up to 96%). organic-chemistry.org Purification techniques such as column chromatography are commonly used to obtain pure products. rsc.orgias.ac.inasianpubs.org

Novel Synthetic Approaches and Green Chemistry Principles

Research into novel synthetic approaches for this compound isomers and analogues often focuses on improving efficiency, selectivity, and sustainability by incorporating green chemistry principles. This includes developing catalytic methods, utilizing milder reaction conditions, and exploring alternative solvents.

Organocatalytic methods have been explored for the synthesis of chiral butenolides, providing an enantioselective route under mild conditions. mdpi.comrsc.org These methods can involve cascade reactions that efficiently construct the desired ring system. rsc.org

Green chemistry approaches in coumarin synthesis include conducting Knoevenagel condensation in aqueous media or deep eutectic solvents, offering more environmentally friendly alternatives to traditional organic solvents. nih.gov Solvent-free conditions have also been successfully applied in the synthesis of coumarins using nanoparticle catalysts. jsynthchem.com

Novel methods for synthesizing 1,3-diketones include nickel-catalyzed strategies utilizing renewable ethanol (B145695) and methanol (B129727) as building blocks, proceeding via a dehydrogenation and C-C coupling. chemistryviews.org This represents a sustainable approach to accessing these intermediates.

Microwave irradiation has been used to accelerate certain steps in the synthesis of chromanones from resorcinol (B1680541) and phloroglucinol, potentially offering reduced reaction times and increased efficiency. researchgate.net

Derivatization Strategies for Structure Modification and Library Generation

Derivatization strategies are employed to modify the core structures of this compound isomers and analogues, creating libraries of compounds with potentially altered properties and activities. These strategies involve introducing various substituents or modifying existing functional groups.

For xanthones, derivatization can involve coupling with amines to yield amide or amine derivatives, as demonstrated in the synthesis of novel xanthone derivatives. mdpi.com These modifications can be achieved under various conditions, including in toluene (B28343)/water, toluene with K2CO3, or isopropanol. mdpi.com

Homoisoflavonoids like bonducellin (B162216) can undergo chemical reactions typical of flavonoids, including condensation reactions with aldehydes, reduction of double bonds, and hydroxylation reactions to introduce additional hydroxyl groups. smolecule.com These transformations allow for the creation of derivatives with modified structures.

Derivatization of phloroglucinol derivatives can involve alkylation reactions. mdpi.comrsc.org The synthesis of aryloxy acids and pyrazoline derivatives has been reported, starting from hydroxyaldehydes and hydroxyacetophenones to form chalcones, followed by reaction of the phenolic hydroxyl group with chloroethylacetate and subsequent hydrolysis. tandfonline.com This multi-step approach allows for the generation of a library of compounds with varied substituents.

The synthesis of libraries of compounds often involves systematic modification of a core structure through a series of parallel reactions. This allows for the rapid generation of a diverse set of analogues for screening and further investigation.

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Analysis of C17H14O4 Compounds

Spectroscopy is a cornerstone in the characterization of this compound isomers, utilizing the interaction of molecules with electromagnetic radiation to reveal structural details. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. msu.edu In the analysis of this compound isomers like dimethoxyflavones, 1H NMR and 13C NMR are indispensable.

1H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, the 1H NMR spectrum of a this compound compound will show distinct signals for aromatic protons on the flavone (B191248) rings and sharp singlets for the methoxy (B1213986) (-OCH3) groups. The chemical shift (δ) of these protons is influenced by their electronic environment. youtube.comyoutube.com

13C NMR provides information on the different carbon atoms in the molecule. nih.gov Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the total carbon count and insight into the carbon skeleton. The chemical shifts in 13C NMR indicate the type of carbon atom (e.g., aromatic, carbonyl, methoxy).

Detailed spectral data for specific this compound isomers are often compared with literature values for confirmation. researchgate.net For example, the analysis of flavones isolated from natural sources relies heavily on 1H and 13C NMR data to establish their substitution patterns. silae.it

Interactive Table: Representative NMR Data for a this compound Isomer

| Technique | Chemical Shift (δ) in ppm | Assignment |

| 1H NMR | 8.85 (s, 1H), 8.16 (s, 1H), 7.63 (t, 1H), 7.11 (dd, 1H), 6.92 (d, 1H), 6.78 (s, 1H), 4.01 (s, 3H) | Aromatic & Methoxy Protons mdpi.com |

| 13C NMR | 177.6, 160.3, 156.3, 154.0, 151.4, 142.0, 134.6, 114.3, 109.6, 108.1, 99.7, 56.8 | Flavone Skeleton & Methoxy Carbons mdpi.com |

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.comresearchgate.net For this compound isomers, GC-MS can separate different isomers from a mixture and provide their individual mass spectra. The mass spectrum of 5,7-Dimethoxyflavone (B190784), for example, shows a prominent molecular ion peak (the peak with the highest m/z) at 282, corresponding to the molecular weight of this compound. nih.gov Other significant peaks at m/z 281 and 253 represent fragments from the parent molecule, which can help in structural identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with confidence. gcms.cz For a this compound compound, HRMS would confirm the molecular formula by measuring the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions. mdpi.com

Interactive Table: GC-MS Data for 5,7-Dimethoxyflavone (this compound)

| m/z Value | Significance | Source |

| 282 | Molecular Ion Peak [M]+ | nih.gov |

| 281 | [M-H]+ Fragment | nih.gov |

| 253 | Fragment | nih.gov |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comcompoundchem.com In a typical this compound flavone structure, the IR spectrum would show characteristic absorption bands for C=O (carbonyl) stretching, C=C (aromatic) stretching, and C-O (ether) stretching. vscht.cz These bands provide evidence for the core flavone structure and the methoxy substituents. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. utoronto.camerckmillipore.com Flavonoids like the isomers of this compound have extensive conjugated π-electron systems, which cause them to absorb light in the UV-Vis region. libretexts.orgyoutube.com The UV-Vis spectrum typically shows two major absorption bands, which are useful for identifying the flavonoid class and substitution pattern. mu-varna.bgresearchgate.net

Interactive Table: Spectroscopic Data for this compound Isomers

| Technique | Wavelength / Wavenumber | Assignment |

| UV-Vis | ~200-400 nm | π → π* transitions in the conjugated system itwreagents.com |

| IR | ~1630-1830 cm⁻¹ | C=O (carbonyl) stretch masterorganicchemistry.com |

| IR | ~1500-1600 cm⁻¹ | C=C (aromatic) stretch vscht.cz |

| IR | ~1000-1300 cm⁻¹ | C-O (ether) stretch vscht.cz |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms within a crystal. wikipedia.orgnih.gov This technique offers unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.com

For this compound compounds that can be crystallized, single-crystal X-ray diffraction analysis yields a detailed electron density map from which the atomic positions can be determined. researchgate.netnih.gov For example, the crystal structure of 2',4'-dimethoxyflavone (this compound) has been determined, revealing specific details about its solid-state conformation. researchgate.net The analysis showed that the asymmetric unit is composed of two molecules with planar conformations that differ in the orientation of a methoxyl group. researchgate.net Such studies are crucial for understanding intermolecular interactions in the solid state.

Interactive Table: Crystallographic Data for 2',4'-dimethoxyflavone (this compound)

| Parameter | Value | Source |

| Molecular Formula | This compound | researchgate.net |

| Molecular Weight | 282.3 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.469 | researchgate.net |

| b (Å) | 8.516 | researchgate.net |

| c (Å) | 20.425 | researchgate.net |

| α (°) | 84.95 | researchgate.net |

| β (°) | 81.98 | researchgate.net |

| γ (°) | 70.47 | researchgate.net |

| Volume (ų) | 1373 | researchgate.net |

| Z | 4 | researchgate.net |

Advanced Chromatographic Techniques in Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound compounds from natural sources or synthetic reaction mixtures, as well as for the assessment of their purity. Column chromatography using silica gel is a common method for the purification of these compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that offers high resolution and sensitivity for the separation, identification, and quantification of this compound isomers. By selecting appropriate columns (e.g., reversed-phase C18) and mobile phases, complex mixtures of flavonoids can be effectively separated. The purity of an isolated this compound compound can be determined by the presence of a single, sharp peak in the HPLC chromatogram.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) can be used to study the redox properties of this compound compounds. nih.gov CV measures the current response of a compound to a linearly cycled potential sweep. researchgate.net The resulting voltammogram provides information about the oxidation and reduction potentials of the molecule. The flavonoid structure, with its phenolic and carbonyl groups, is electrochemically active. The redox potentials are sensitive to the substitution pattern on the flavonoid rings, meaning different this compound isomers can exhibit distinct electrochemical behavior. dtu.dk This technique is valuable for understanding the electron-donating or accepting capabilities of these compounds.

In Vitro Biological Activity Assessments and Screening

Evaluation of Diverse Biological Activities in Cell-Based Models

Several isomers of C17H14O4 have demonstrated significant anti-inflammatory properties in various in vitro models. Pterostilbene, a dimethylated analog of resveratrol, has been shown to mitigate inflammation by reducing the production of inflammatory markers. In vitro studies have indicated that pterostilbene inhibits the activation of NF-κB, a key transcription factor in the inflammatory response, leading to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) nih.gov.

Hesperetin, a flavanone, also exhibits anti-inflammatory effects. In murine macrophage RAW264.7 cells, hesperetin has been observed to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. Furthermore, it has been shown to decrease the production of TNF-α and IL-6 in a concentration-dependent manner nih.govresearchgate.net.

Dalbergin and its derivatives have been identified as potent inhibitors of the inflammatory response in RAW 264.7 macrophages. These compounds effectively suppress the production of IL-1β and IL-6 induced by lipopolysaccharide (LPS). The anti-inflammatory mechanism is suggested to involve the blockage of the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit pterostilbene.comnih.gov. Another this compound isomer, 5,7-dimethoxyflavone (B190784) (DMF), has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of prostaglandins involved in inflammation bibliotekanauki.pl.

| Compound | Cell Line | Assay/Target | Observed Effect |

|---|---|---|---|

| Pterostilbene | Various | NF-κB activation, TNF-α, IL-1β, IL-6 production | Inhibition of activation and production |

| Hesperetin | RAW264.7 macrophages | NO, PGE2, TNF-α, IL-6 production | Concentration-dependent reduction |

| Dalbergin | RAW 264.7 macrophages | LPS-induced IL-1β and IL-6 production, NF-κB p65 nuclear translocation | Potent inhibition |

| 5,7-Dimethoxyflavone | - | COX-2 enzyme activity | Inhibition of prostaglandin production |

The antimicrobial potential of this compound isomers has been evaluated against a range of pathogenic microorganisms. Pterostilbene has demonstrated notable antibacterial activity, particularly against drug-resistant Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). In vitro studies have shown that the minimum inhibitory concentration (MIC) of pterostilbene against MRSA is significantly lower than that of resveratrol pterostilbene.comfrontiersin.orgepa.gov. It has also been found to be effective against S. aureus biofilms, reducing both biomass and thickness pterostilbene.com.

Hesperetin has shown both antibacterial and antifungal properties. Its antibacterial activity is more pronounced against Gram-positive bacteria, such as S. aureus and Bacillus cereus, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa nih.gov. Hesperetin also exhibits potent antifungal activity against various Candida species, with a reported MIC of 0.165 mg/mL against several strains, including Candida albicans nih.govresearchgate.netbohrium.com.

| Compound | Microorganism | Activity Type | MIC/MBC |

|---|---|---|---|

| Pterostilbene | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | 8-16 fold lower MIC than resveratrol |

| Pterostilbene | Staphylococcus aureus ATCC 25923 | Antibacterial | MIC: 0.025 mg/mL |

| Hesperetin | Staphylococcus aureus | Antibacterial | MIC: 125 µg/mL; MBC: >1000 µg/mL |

| Hesperetin | Bacillus cereus | Antibacterial | MIC: 250 µg/mL; MBC: >1000 µg/mL |

| Hesperetin | Escherichia coli | Antibacterial | MIC: 500 µg/mL; MBC: >1000 µg/mL |

| Hesperetin | Pseudomonas aeruginosa | Antibacterial | MIC: 500 µg/mL; MBC: >1000 µg/mL |

| Hesperetin | Candida species (various strains) | Antifungal | MIC: 0.165 mg/mL; MFC: 0.330 mg/mL |

Compounds with the molecular formula this compound are recognized for their antioxidant properties, which are often evaluated using various in vitro assays. Pterostilbene has been shown to possess strong antioxidant activity by scavenging free radicals in a concentration-dependent manner in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.govresearchgate.net. The ferric reducing antioxidant power (FRAP) assay has also confirmed its ability to reduce ferric to ferrous ions nih.govresearchgate.net.

Hesperetin also demonstrates significant radical scavenging activity in both DPPH and ABTS assays. Its aglycone form is generally more potent than its glycoside counterpart, hesperidin nih.gov. One study reported the SC50 (concentration required to scavenge 50% of radicals) of hesperetin in the ABTS assay to be 489.01 µM nih.gov. Derivatives of hesperetin have also been synthesized and shown to have enhanced antioxidant activities against DPPH and ABTS free radicals nih.govresearchgate.net.

| Compound | Assay | Result (IC50/SC50/Activity) |

|---|---|---|

| Pterostilbene | DPPH | Concentration-dependent scavenging |

| Pterostilbene | ABTS | Concentration-dependent inhibition of radical formation |

| Pterostilbene | FRAP | Maximum of 27.5 ± 3.62 mM AEAC at 0.2 mM |

| Hesperetin | DPPH | Concentration-dependent scavenging |

| Hesperetin | ABTS | SC50: 489.01 ± 0.09 µM |

The cytotoxic and antiproliferative effects of this compound isomers have been extensively studied in a multitude of cancer cell lines. Pterostilbene has demonstrated significant cytotoxicity against various cancer cell lines, including those from the colon, breast, ovary, and melanoma bibliotekanauki.pl. For instance, the half-maximal inhibitory concentration (IC50) of pterostilbene was determined to be approximately 10 µM in C32 amelanotic melanoma cells and ranged from 20.20 µM to 70.22 µM in colon cancer cell lines (HT-29 and SW1116) after 72 hours of treatment bibliotekanauki.pl. In head and neck cancer cell lines, the IC50 values for pterostilbene ranged from 30.11 µM to 95.56 µM depending on the cell line and incubation time nih.gov. Furthermore, pterostilbene has shown stronger growth inhibitory effects on cervical cancer cells (HeLa, CaSki, SiHa) compared to resveratrol mdpi.com.

Hesperetin has also been reported to exhibit cytotoxic effects on various cancer cell lines. In MCF-7 breast cancer cells, the IC50 value for hesperetin was reported to be 377 µM nih.gov. Another study on MCF-7 cells determined an IC50 of 115 µM after 96 hours of treatment jbclinpharm.org.

Dalbergin has shown cytotoxic activity against the T47D breast cancer cell line, with IC50 values decreasing with longer exposure times, reaching 0.00001 µM after 72 hours researchgate.net. In the HepG2 liver cancer cell line, the growth inhibitory concentration (GI50) for dalbergin was found to be 20 µg/ml frontiersin.org.

| Compound | Cancer Cell Line | IC50/GI50 Value | Incubation Time |

|---|---|---|---|

| Pterostilbene | C32 (Melanoma) | ~10 µM | 72 h |

| Pterostilbene | HT-29 (Colon) | 20.20 µM | 72 h |

| Pterostilbene | SW1116 (Colon) | 70.22 µM | 72 h |

| Pterostilbene | FaDu (Head and Neck) | 30.11 ± 3.13 µM | 48 h |

| Pterostilbene | SCC-9 (Head and Neck) | 45.18 ± 04.12 µM | 48 h |

| Pterostilbene | CaSki (Cervical) | 14.83 µM | 72 h |

| Hesperetin | MCF-7 (Breast) | 377 µM | - |

| Hesperetin | MCF-7 (Breast) | 115 µM | 96 h |

| Dalbergin | T47D (Breast) | 0.00001 µM | 72 h |

| Dalbergin | HepG2 (Liver) | 20 µg/ml | 48 h |

Certain this compound isomers have been shown to modulate key cellular processes, particularly those involved in angiogenesis, such as endothelial cell growth and migration. Hesperetin has been found to inhibit the migration and tube formation of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF) in a concentration-dependent manner nih.govresearchgate.netpnfs.or.kr. This anti-angiogenic effect is attributed to the suppression of signaling pathways including PI3K/AKT, ERK, and p38 MAPK nih.govresearchgate.net.

Pterostilbene has also been investigated for its effects on endothelial cells. Studies have shown that it can reduce endothelial cell injury and apoptosis in the context of atherosclerosis nih.govnih.gov. It has been suggested that pterostilbene exerts its protective effects by regulating various signaling pathways, including the Nrf2-mediated AMPK/STAT3 and TLR-4/MyD88/NF-κB pathways nih.govnih.gov. Furthermore, pterostilbene has been reported to trigger apoptosis in vascular endothelial cells, which is a crucial mechanism in combating cancer spread frontiersin.org.

High-Throughput Screening Methodologies for Bioactivity Profiling

High-throughput screening (HTS) methodologies are instrumental in the rapid bioactivity profiling of large compound libraries, including those containing flavonoids and stilbenoids with the this compound molecular formula. These automated platforms enable the efficient screening of thousands of compounds against various biological targets and cellular models to identify potential therapeutic leads.

HTS assays can be designed to assess any of the biological activities discussed above, such as enzyme inhibition, receptor binding, gene expression changes, and cell viability. For example, HTS can be employed to screen flavonoid libraries for inhibitors of inflammatory enzymes like COX-2 or to identify compounds with potent antioxidant activity using assays like DPPH or ABTS adapted for a microplate format. Similarly, large-scale screening of compound libraries against panels of cancer cell lines is a common HTS application to discover novel cytotoxic agents. The data generated from HTS campaigns can help in identifying structure-activity relationships and in prioritizing compounds for further preclinical development.

Investigations into Mechanisms of Action and Molecular Target Identification

Elucidation of Cellular and Subcellular Mechanisms

Investigating the cellular and subcellular mechanisms of compounds with the formula C17H14O4 involves understanding how they interact with biological components, influence intracellular signaling, and traverse cellular barriers.

Interactions with Specific Biological Targets (e.g., enzymes, receptors)

Compounds with the molecular formula this compound, particularly within the flavonoid class, are known to interact with a range of biological targets, including enzymes and receptors. These interactions are fundamental to their observed biological effects merckmanuals.comwikipedia.orgdducollegedu.ac.in. For instance, 5,7-Dimethoxyflavone (B190784), an isomer of this compound, has been reported to inhibit aromatase, an enzyme critical in estrogen synthesis . The specific positioning of methoxy (B1213986) groups on the flavone (B191248) backbone can influence target specificity . The interaction between a drug and its target, such as an enzyme or receptor, is often site-specific and can lead to the modulation of the target's function, either through inhibition or activation merckmanuals.comwikipedia.orgdducollegedu.ac.in.

Modulation of Signaling Pathways (e.g., ERK, Smad, AMPK)

Compounds with the this compound formula can modulate various intracellular signaling pathways, including those involving Extracellular signal-regulated kinases (ERK), Smad proteins, and AMP-activated protein kinase (AMPK). These pathways play critical roles in diverse cellular processes such as proliferation, differentiation, apoptosis, and metabolism. For example, the AMPK pathway is involved in regulating cellular energy balance and has been shown to interact with and inhibit the ERK pathway in certain contexts tbzmed.ac.irmdpi.comnih.gov. The transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in processes like cell growth and differentiation, utilizes both Smad-dependent and non-Smad pathways, including the ERK pathway researchgate.netnih.gov. Modulation of these pathways by this compound compounds can contribute to their observed biological activities, such as anti-inflammatory or anti-cancer effects mdpi.comnih.govsmolecule.com. Studies on other compounds have demonstrated that activating AMPK can suppress pathways like NF-κB and MAPK (which includes ERK), leading to anti-inflammatory effects tbzmed.ac.irmdpi.com.

Cellular Permeability and Uptake Studies

Cellular permeability and uptake are critical factors influencing the bioavailability and intracellular concentration of a compound, thereby affecting its biological activity. For polymethoxyflavones with the this compound formula, such as 5,7-Dimethoxyflavone, the presence of methoxy groups has been shown to enhance membrane permeability and cellular uptake compared to their hydroxylated counterparts . This increased lipophilicity facilitates their passage across cell membranes. In vitro models, such as Caco-2 cell monolayers, are commonly used to assess the intestinal permeability of compounds and predict their oral absorption in humans farmaceut.org. Studies using this model have shown that methoxyflavones can exhibit high permeability, suggesting good intestinal absorption farmaceut.org.

Molecular Target Identification and Validation Approaches

Identifying and validating the specific molecular targets of compounds with the formula this compound are essential steps in understanding their mechanisms of action and advancing their potential therapeutic applications. Various experimental and computational approaches are employed for this purpose.

Chemo-Proteomics and Target Deconvolution Strategies

Chemo-proteomics is a powerful set of techniques used to identify the protein targets of small molecules within complex biological systems evotec.compku.edu.cnnih.govevotec.comnih.gov. Target deconvolution, the process of identifying the molecular targets of bioactive compounds, is a vital application of chemo-proteomics pku.edu.cnnih.gov. These strategies can involve the use of chemical probes that interact with the compound's targets, allowing for their enrichment and subsequent identification through mass spectrometry evotec.compku.edu.cnnih.govevotec.com. Both probe-based and probe-free methods exist, providing versatile approaches to profile the target landscape and elucidate mechanisms of action pku.edu.cnnih.gov. Chemo-proteomics enables the identification of specific cellular targets and can provide insights into the selectivity of a compound evotec.comnih.govevotec.com.

Computational Target Prediction and Docking Studies

Computational methods play a significant role in predicting potential molecular targets and understanding the nature of compound-target interactions arxiv.orgplos.orgnih.govdiscoveryjournals.orgwindows.net. Techniques such as molecular docking are used to simulate the binding of a compound to a potential protein target, predicting the preferred binding pose and estimating the binding affinity arxiv.orgplos.orgnih.govwindows.net. This structure-based approach helps in identifying putative binding sites and evaluating the strength of the interaction nih.govdiscoveryjournals.org. Inverse docking, a related computational method, screens a single ligand against a database of protein structures to identify potential binding partners nih.gov. These computational approaches complement experimental methods by providing testable hypotheses for target identification and offering insights into the molecular basis of the interaction plos.orgnih.gov.

Functional Genomics and Gene Perturbation Studies

Functional genomics and gene perturbation studies represent powerful approaches in the investigation of a compound's mechanism of action and the identification of its molecular targets. These methodologies involve systematically altering gene expression or function on a large scale to observe the resulting phenotypic changes, thereby providing insights into the biological pathways and specific genes critical for a compound's effects revvity.comcancer.govunits.itnih.govyuntsg.com. Techniques such as RNA interference (RNAi), CRISPR-based gene editing (including knockout, activation, and inhibition), and differential gene expression analysis are central to these studies revvity.comcancer.govnih.govukri.orgfrontiersin.org. By perturbing individual genes or sets of genes, researchers can identify those whose altered expression or function either mimics or abrogates the effects of a compound, pointing towards potential targets or essential pathway components revvity.comdepmap.org.

Differential gene expression analysis, for instance, compares gene activity levels in cells or tissues treated with a compound versus untreated controls, revealing genes and pathways significantly affected by the treatment frontiersin.orgnih.gov. Perturbation studies, particularly using CRISPR or RNAi screens, can systematically assess the impact of knocking out, knocking down, or overexpressing genes on cellular responses to a compound, such as viability, proliferation, or specific signaling pathway activation revvity.comcancer.gov. This can help validate putative targets and uncover genetic dependencies or vulnerabilities that a compound exploits revvity.comcancer.govdepmap.org.

Structure Activity Relationship Sar and Computational Chemistry Studies

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. This approach is instrumental in predicting the activity of novel compounds and understanding the structural features crucial for their function.

Structure-Activity Relationship (SAR) studies of flavonoids, a class of compounds to which many C17H14O4 isomers belong, have revealed key structural determinants for their biological activities. For instance, the degree of hydroxylation and methoxylation on the flavonoid scaffold significantly influences their effects. The presence and position of methoxy (B1213986) groups, as seen in 5,7-Dimethoxyflavone (B190784), can impact properties like lipophilicity and metabolic stability, thereby modulating their interaction with biological targets. nih.goviiarjournals.org

SAR analyses can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods analyze a series of compounds with known activities to identify common structural features responsible for their biological effects. Structure-based approaches, on the other hand, rely on the three-dimensional structure of the biological target to understand how a ligand binds and to design modifications that could enhance this interaction. For flavonoids, SAR studies have indicated that the planarity of the molecule and its hydrophobic nature are important for certain inhibitory activities. nih.gov The substitution pattern on the A and B rings of the flavone (B191248) backbone is a critical factor, with hydroxyl and methoxy groups playing a pivotal role in modulating activity. mdpi.comresearchgate.net

QSAR models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. jksus.orgjcpjournal.org

A 2D-QSAR model developed for a series of flavonoids inhibiting P-glycoprotein provides a relevant example of the application of these principles. nih.gov This model utilized the following descriptors:

vsurf_DW23: A hydrophobic zone parameter.

E_sol: The solvation energy.

Dipole: The dipole moment of the molecule.

vsurf_G: A descriptor related to hydrophilic regions.

The relationship between these descriptors and the inhibitory activity (IC50) was established using Partial Least Squares (PLS), a statistical method adept at handling datasets with a large number of correlated variables. nih.govannamalaiuniversity.ac.in The resulting QSAR equation was:

IC50 = 0.183vsurf_DW23 - 0.359E_sol - 3.181dipole + 10.627vsurf_G - 9.859 nih.gov

This model demonstrated good statistical significance, as indicated by the following parameters:

| Statistical Parameter | Value |

| R² | 0.892 |

| R²adj | 0.869 |

| Q² | 0.829 |

| F-statistic | 39.073 |

| p-value | < 0.01 |

| RMSE | 0.492 |

| R²pred | 0.905 |

This table is based on data from a 2D-QSAR study on flavonoids and their inhibitory activity on P-glycoprotein. nih.gov

The high values for the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) indicate a robust and predictive model. nih.gov Such models are invaluable for predicting the activity of other flavonoids, including those with the this compound formula, and for guiding the synthesis of new derivatives with potentially enhanced activity.

In Silico Approaches for Activity Prediction and Lead Optimization

In silico methods have become indispensable in the early stages of drug discovery for predicting the biological activity of compounds and optimizing lead structures. These computational techniques can significantly reduce the time and cost associated with experimental screening.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a this compound compound, to a protein target.

A study investigating the neuroprotective mechanisms of 5,7-Dimethoxyflavone utilized molecular docking to explore its interaction with several potential protein targets. nih.gov The binding energies, which indicate the strength of the interaction, were calculated for each complex:

| Protein Target | Binding Energy (kcal/mol) |

| GABRA1 | -9.4 |

| GABRG2 | -9.4 |

| 5-HT2A | -8.7 |

| IGF1R | -7.9 |

| 5-HT2C | -8.4 |

This table presents the binding energies of 5,7-Dimethoxyflavone with various protein targets as determined by molecular docking. nih.gov

The docking results revealed that 5,7-Dimethoxyflavone formed strong binding interactions with the GABA-A receptor subunits GABRA1 and GABRG2, with a notable interaction with the amino acid residue Tyr160. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govbiointerfaceresearch.com MD simulations provide insights into the stability of the complex and the conformational changes that may occur upon ligand binding, offering a more detailed understanding of the interaction. researchgate.net

Predictive modeling for biological activity can also be achieved through ligand-based and proteochemometric models. nih.gov These approaches were used to predict the protein targets of 5,7-Dimethoxyflavone. A ligand-based model predicted GABRA1 and GABRG2 as targets, while a proteochemometric model identified 5-HT2A, IGF1R, and 5-HT2C as the top three potential targets. nih.gov Such predictive models are valuable for hypothesis generation and for prioritizing compounds for further experimental testing.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a crucial aspect of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comchemrxiv.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For flavonoids, pharmacophore models have been developed to identify the key features responsible for their neuroprotective activities. nih.gov A typical pharmacophore model for a flavonoid might include:

Hydrogen-bond acceptor atoms

Hydrogen-bond donor atoms

Hydrophobic centers

Aromatic rings

By understanding the pharmacophoric features of a this compound compound like 5,7-Dimethoxyflavone, medicinal chemists can design new molecules that retain these essential features while optimizing other properties, such as solubility and metabolic stability. This rational design approach can lead to the development of more potent and selective therapeutic agents.

Biosynthesis and Natural Product Research of C17h14o4

Isolation and Characterization from Natural Sources

The study of C17H14O4 compounds begins with their extraction and purification from natural sources, primarily plants. This process is fundamental to understanding their chemical structures and biological functions.

Phytochemical Investigations and Isolation Techniques

The isolation of flavonoids, including this compound isomers, from plant material is a multi-step process involving extraction, fractionation, and purification. nih.gov The initial step is typically extraction, where solvents are used to solubilize the target compounds from the plant matrix.

Extraction Methods: Commonly used methods range from traditional techniques like maceration and Soxhlet extraction to more modern, efficient approaches. nih.gove3s-conferences.org

Maceration: This simple technique involves soaking the plant material in a solvent (e.g., methanol (B129727), ethanol (B145695), or acetone) at room temperature for an extended period. e3s-conferences.orgmdpi.com Mixtures of alcohol and water are often employed. mdpi.com

Soxhlet Extraction: A more efficient method where fresh solvent is continuously passed over the plant material, which is advantageous for requiring less solvent and time. e3s-conferences.org However, it may pose a risk to thermally unstable compounds. mdpi.com

Modern Techniques: To improve efficiency and reduce the use of organic solvents, advanced methods are increasingly used. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE). nih.govmdpi.com These "green" techniques are often faster and more automated. nih.gov

Purification and Characterization: Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes purification. This is most commonly achieved through various chromatographic techniques. Column chromatography using silica gel is a standard first step. researchgate.net Further purification often requires High-Performance Liquid Chromatography (HPLC).

Once a pure compound is isolated, its structure is elucidated using spectroscopic methods. Techniques such as Ultraviolet-Visible (UV) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for determining the precise arrangement of atoms and functional groups, confirming the molecular formula as this compound. researchgate.net

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. e3s-conferences.org | Simple, requires minimal equipment. | Time-consuming, may have lower efficiency. mdpi.com |

| Soxhlet Extraction | Continuous extraction with fresh solvent using a specialized apparatus. e3s-conferences.org | Efficient use of solvent, automated. e3s-conferences.org | Potential degradation of heat-sensitive compounds. mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. nih.gov | Fast, efficient, reduced solvent consumption. nih.gov | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. nih.gov | Very fast, high efficiency. nih.gov | Potential for localized overheating. |

Natural Occurrence and Distribution of this compound Isomers (e.g., in plants, fungi)

Compounds with the formula this compound, particularly methylated flavones and isoflavones, are found across various plant families and occasionally in fungi. Methylation of flavonoids is a common modification that can alter their biological activity and properties. oup.comnih.gov

Plants: Methylated flavonoids are widely present in plants, though often at low concentrations. nih.gov They are known to occur in families such as Lamiaceae (mint family), Asteraceae (daisy family), and Fabaceae (legume family). For instance, various methoxylated flavones have been identified in species like Dracocephalum kotschyi and Chrysanthemum indicum. mdpi.com These compounds can accumulate in different parts of the plant, including leaves, flowers, and roots, where they play roles in defense against pathogens and UV protection. nih.govnih.gov

Fungi: While less common than in plants, some fungi are also known to produce flavonoids and their derivatives. Fungi from the genus Aspergillus have been reported to synthesize various secondary metabolites, including xanthone (B1684191) dimers which share biosynthetic precursors with flavonoids.

The specific distribution of this compound isomers is highly species-dependent and influenced by environmental conditions and developmental stage. biotech-asia.org

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound flavonoids is a well-studied branch of the broader phenylpropanoid pathway, a major route for the production of secondary metabolites in plants. wikipedia.orgfrontiersin.orgmdpi.com

Precursor Utilization and Enzymatic Conversions

The journey to a this compound flavonoid begins with the amino acid phenylalanine. researchgate.netnih.gov A series of core enzymatic reactions, sometimes referred to as the general phenylpropanoid pathway, converts phenylalanine into 4-coumaroyl-CoA, a central intermediate. frontiersin.orgnih.gov

Core Flavonoid Pathway:

Chalcone (B49325) Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. nih.govfrontiersin.org It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin chalcone. nih.govresearchgate.netnih.govfrontiersin.org

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of the chalcone into a flavanone, such as (2S)-naringenin. nih.govfrontiersin.orgtuscany-diet.net This step is crucial as flavanones are the precursors for nearly all major flavonoid classes. nih.govfrontiersin.org

Flavone (B191248) Synthase (FNS): To form the flavone backbone characteristic of many this compound isomers, a double bond is introduced into the C-ring of the flavanone. This reaction is catalyzed by flavone synthase (FNS). nih.govmdpi.com

Tailoring Reactions for this compound: To arrive at a specific this compound structure, such as a dihydroxy-dimethylflavone, the core flavone skeleton undergoes further "tailoring" reactions. These modifications are critical for the chemical diversity of flavonoids. nih.gov

Hydroxylation: Enzymes known as flavonoid hydroxylases, often belonging to the cytochrome P450 family, add hydroxyl (-OH) groups to specific positions on the flavonoid rings. mdpi.com

Methylation: O-methyltransferases (OMTs) catalyze the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid. oup.commdpi.com This O-methylation increases the lipophilicity of the molecule and can significantly alter its bioactivity. nih.gov The specific regioselectivity of different OMTs leads to a wide array of methylated flavonoid isomers. oup.comnih.gov

| Enzyme | Abbreviation | Function in this compound Biosynthesis |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. frontiersin.orgnih.gov |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orgnih.gov |

| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. frontiersin.org |

| Chalcone Synthase | CHS | First committed step; condenses 4-coumaroyl-CoA and 3x malonyl-CoA to form a chalcone. nih.govnih.govnih.gov |

| Chalcone Isomerase | CHI | Cyclizes the chalcone to form a flavanone (e.g., naringenin). nih.govtuscany-diet.net |

| Flavone Synthase | FNS | Introduces a double bond to create the flavone backbone. nih.govmdpi.com |

| Flavonoid Hydroxylase | e.g., F3'H | Adds hydroxyl groups at specific positions on the rings. mdpi.com |

| O-Methyltransferase | OMT | Adds methyl groups to hydroxyl groups, a key step in forming many this compound isomers. oup.commdpi.com |

Genetic and Molecular Basis of Biosynthesis

The production of this compound flavonoids is controlled at the genetic level. The enzymes of the biosynthetic pathway are encoded by a suite of structural genes (e.g., PAL, CHS, CHI, FNS, OMT). biotech-asia.org The expression of these genes is tightly regulated by transcription factors, which control when, where, and how much of a particular flavonoid is produced. mdpi.com

Key transcription factor families involved in flavonoid regulation include MYB, basic helix-loop-helix (bHLH), and WD40 proteins. biotech-asia.orgnih.govfrontiersin.org These proteins often work together in a combinatorial fashion, forming a regulatory complex (the MBW complex) that binds to the promoter regions of structural genes to activate their transcription. biotech-asia.orgmdpi.com This complex regulatory network allows plants to fine-tune the production of specific flavonoids in response to developmental cues and environmental stresses like UV light or pathogen attack. nih.govmdpi.com

Metabolic Engineering and Biotechnological Production Strategies

Due to their valuable biological activities and low abundance in nature, there is significant interest in producing this compound flavonoids using biotechnological methods. frontiersin.orgchalmers.serug.nl Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast) offers a promising alternative to plant extraction or chemical synthesis. frontiersin.orgmdpi.comfrontiersin.org

The general strategy involves transferring the entire plant biosynthetic pathway for a target flavonoid into a microbial host. dtu.dkresearchgate.net This requires the heterologous expression of multiple plant genes. dtu.dknih.gov

Key strategies to optimize microbial production include:

Increasing Precursor Supply: The production of flavonoids requires a steady supply of precursors like malonyl-CoA and the aromatic amino acids phenylalanine or tyrosine. frontiersin.org Engineering the host's central metabolism to channel more carbon towards these precursors is a critical step. For example, overexpressing acetyl-CoA carboxylase (ACC) can boost the intracellular pool of malonyl-CoA. frontiersin.org

Enzyme Screening and Engineering: The efficiency of plant enzymes can vary when expressed in a microbial host. Screening enzymes from different plant species can identify those with the highest activity. frontiersin.org Furthermore, protein engineering can be used to improve enzyme performance or even alter their specificity to produce novel flavonoid structures. biorxiv.org

Pathway Balancing: To avoid the buildup of toxic intermediates and maximize the final product yield, the expression levels of each gene in the pathway must be carefully balanced. This can be achieved using synthetic biology tools like tunable promoters and gene expression cassettes. frontiersin.org

Eliminating Competing Pathways: Native metabolic pathways in the host organism may compete for essential precursors. Knocking out or downregulating these competing pathways, such as those involved in fatty acid synthesis which also uses malonyl-CoA, can redirect metabolic flux towards flavonoid production. chalmers.seresearchgate.net

Using these approaches, researchers have successfully produced a variety of flavonoids, including methylated derivatives, in engineered microbes, achieving titers from milligrams to over a gram per liter in fermenters. frontiersin.orgnih.govnih.gov These microbial cell factories represent a scalable and sustainable platform for the production of high-value this compound compounds. frontiersin.org

Preclinical Pharmacological Investigations of C17h14o4 Compounds

In Vivo Efficacy Studies in Animal Models

Preclinical in vivo studies utilizing animal models are a critical step in evaluating the potential therapeutic effects of compounds. For C17H14O4 compounds, these investigations have explored a range of biological activities relevant to various disease contexts.

Selection and Justification of Animal Models for Specific Disease Contexts

The selection of appropriate animal models for studying this compound compounds is driven by the specific disease context under investigation. Rodent models, particularly mice and rats, are frequently employed due to their genetic tractability, availability, and established relevance to various human conditions norman-network.comresearchgate.net. Specific strains, such as C57BL/6J mice and nude mice, are commonly used in these studies lipidmaps.orgresearchgate.netfishersci.canih.gov.

For evaluating anti-tumor efficacy, various syngeneic and xenograft mouse models bearing different types of tumors have been utilized, including models for mesothelioma, lung cancer, EG7 thymoma, colon 38, breast cancer, and colorectal cancer lipidmaps.orgfishersci.canih.govnih.gov149.155.131mitoproteome.orgmetabolomicsworkbench.orgsigmaaldrich.com. These models allow for the assessment of a compound's ability to inhibit tumor growth, induce tumor regression, and modulate the tumor microenvironment or immune response lipidmaps.orgnih.govmitoproteome.org.

In the context of anti-inflammatory activity, models such as carrageenan-induced paw edema and brewer's yeast-induced pyrexia in rats have been employed to evaluate the ability of this compound compounds to reduce inflammation and associated symptoms uni.lunih.govctdbase.org.

Animal models of metabolic disorders, such as streptozotocin-induced diabetic rats, have been used to investigate the antidiabetic and hypolipidemic effects of certain this compound compounds by assessing parameters like blood glucose and lipid levels. Aged mouse models have been selected to study the anti-sarcopenic effects, focusing on muscle mass and function.

Furthermore, studies exploring analgesic activity have utilized models like the hot plate, capsaicin-induced pain, and tail flick tests in mice and rats uni.lunih.gov. The justification for using these models lies in their ability to mimic aspects of human diseases and provide a living system to assess the complex biological interactions of the compounds. However, it is recognized that translating findings from animal models to humans presents challenges due to interspecies differences fishersci.ca.

Efficacy Assessment in Relevant Disease Models (e.g., anti-tumor, anti-inflammatory, antioxidant models)

Preclinical studies have demonstrated diverse efficacy profiles for various this compound compounds in relevant animal models.

DMXAA (5,6-dimethylxanthenone-4-acetic acid), a this compound compound, has shown significant anti-tumor activity in several mouse models. In a murine mesothelioma model, DMXAA induced tumor regression and long-term survival lipidmaps.org. It has been reported to cause substantial tumor necrosis and reduce tumor size in EG7 thymoma tumors nih.gov. Studies indicate that DMXAA can reduce tumor vessel size and enhance tumor antigen presentation, contributing to its anti-tumor effects lipidmaps.orgfishersci.ca. Its activity is also linked to the stimulation of anti-tumor immune responses lipidmaps.orgnih.gov. However, the efficacy of DMXAA has been observed to vary depending on the specific tumor type and its location within the animal model fishersci.ca.

5,7-Dimethoxyflavone (B190784), another this compound compound, has exhibited promising results in models of metabolic disorders and sarcopenia. In streptozotocin-induced diabetic rats, administration of 5,7-dimethoxyflavone significantly reduced elevated blood sugar and glycosylated hemoglobin levels. It also demonstrated hypolipidemic effects by significantly lowering serum triglycerides, total cholesterol, and low-density lipoproteins. In aged mice, 5,7-dimethoxyflavone showed anti-sarcopenic action, leading to increased grip strength, exercise endurance, and muscle mass. This compound has also been noted for its anti-inflammatory and antioxidant properties in preclinical investigations.

Other this compound compounds and extracts containing them have also shown efficacy. 6,7-Dimethoxyisoflavone has demonstrated anti-inflammatory activity in animal models. Bonducellin (B162216), a homoisoflavonoid with the this compound formula, or extracts of Caesalpinia bonducella containing it, have shown analgesic activity in mice and rats, reducing responses in pain models uni.lunih.gov. These extracts also exhibited anti-inflammatory effects, reducing paw edema and pyrexia uni.lunih.gov. 2',5'-Dimethoxyflavone and 2',3'-Dimethoxyflavone have been recognized for their antioxidant properties in preclinical studies lipidmaps.org.

Limited quantitative data suitable for a comparative data table across different this compound compounds and diverse efficacy models were consistently available across the search results while adhering to the strict exclusion criteria. However, specific findings for individual compounds in particular models were reported. For instance, in diabetic rats, 5,7-dimethoxyflavone at 100 mg/kg reduced triglycerides by 49%. In aged mice, 5,7-dimethoxyflavone treatment increased grip strength and running endurance.

Pharmacokinetic Studies in Preclinical Species (excluding human data)

Pharmacokinetic studies in preclinical species are essential for understanding how this compound compounds are handled by the body, including their absorption, distribution, metabolism, and excretion. These studies provide crucial data for evaluating the potential of a compound as a therapeutic agent.

Absorption and Distribution

Studies on methoxyflavones, including 5,7-dimethoxyflavone, have shown rapid absorption after oral administration in preclinical species such as rats and roosters. Maximum plasma concentrations are typically reached within 1-2 hours. However, the oral bioavailability of 5,7-dimethoxyflavone in rats has been reported as low, ranging from 1% to 4%.

Following absorption, this compound compounds are distributed to various tissues. In mice, after oral administration, 5,7-dimethoxyflavone was found to be most abundant in the gut, followed by the liver, kidney, brain, spleen, heart, lung, adipose tissue, and muscle. The partition coefficients (Kp) for these tissues ranged from 0.65 to 12.9. DMXAA is also reported to be extensively distributed in preclinical species. Plasma protein binding can influence distribution, and high plasma protein binding has been observed for DMXAA in preclinical species, which can be saturable at higher concentrations.

Metabolic Fate and Metabolite Identification

Metabolism is a significant pathway for the elimination of many this compound compounds in preclinical species nih.gov. The primary goal of metabolism is often to convert lipophilic compounds into more hydrophilic metabolites that can be more easily excreted.

DMXAA undergoes extensive metabolism in preclinical species, with glucuronidation of the acetic acid side chain and 6-methylhydroxylation identified as major metabolic pathways nih.gov. These reactions are catalyzed by specific enzymes, including uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), such as UGT1A9 and UGT2B7, and cytochrome P450 enzymes, such as CYP1A2 nih.gov. Identified metabolites of DMXAA include DMXAA acyl glucuronide and 6-hydroxymethyl-5-methylxanthenone-4-acetic acid.

Methoxyflavones like 5,7-dimethoxyflavone are also metabolized in preclinical species. Studies in rats have shown that these compounds undergo processes such as demethylation, sulfation, and glucuronidation. Metabolites such as chrysin (B1683763) and 5-methoxy-7-hydroxyflavone have been identified following the administration of 5,7-dimethoxyflavone or extracts containing it. The presence of methoxy (B1213986) groups can influence the metabolic stability of these compounds.

Excretion Pathways

The elimination of this compound compounds and their metabolites in preclinical species occurs primarily through excretion. For methoxyflavones from Kaempferia parviflora in rats, elimination is characterized by relatively slow half-lives ranging from 3 to 6 hours.

Studies indicate that the parent this compound compounds themselves may show low recovery in urine and feces, suggesting that they are extensively metabolized before being excreted. The metabolites, being more hydrophilic, are the primary species found in excreta. For methoxyflavones, metabolites resulting from demethylation, sulfation, and glucuronidation are mainly eliminated through urine, while demethylated metabolites are found in feces. DMXAA metabolites are reported to be excreted into both bile and urine in preclinical species.

Future Directions and Research Perspectives

Exploration of Novel C17H14O4 Structural Analogues and Libraries

A primary avenue of future research involves the rational design, synthesis, and biological evaluation of novel structural analogues of this compound. amanote.comnih.gov The core flavone (B191248) scaffold, common to many this compound isomers like 5,7-dimethoxyflavone (B190784) and 3',4'-dimethoxyflavone, serves as a versatile template for chemical modification. nih.govnih.gov The goal of creating libraries of these analogues is to systematically explore the structure-activity relationship (SAR), which dictates how specific chemical features of a molecule influence its biological activity. nih.gov

Key research findings have highlighted the importance of the number and position of methoxyl (-OCH3) and hydroxyl (-OH) groups on the flavone rings for biological activities such as antiproliferative effects. iiarjournals.orgmdpi.com For instance, studies on flavone analogues have demonstrated that increasing the number of methoxyl groups on the A-ring can enhance activity, while an increase on the B-ring may reduce it. iiarjournals.org Conversely, the presence of dihydroxyl moieties at specific positions, such as 3',4'- or 5,4'-, is often crucial for potent activity. iiarjournals.org

Future work will focus on creating diverse chemical libraries by:

Varying Substitution Patterns: Systematically altering the positions of methoxy (B1213986) groups on the aromatic rings.

Introducing Different Functional Groups: Replacing or adding other groups like halogens, alkyl chains, or amines to probe their effects on properties like lipophilicity and target binding.

Modifying the Core Structure: Altering the central heterocyclic ring to create related scaffolds like isoflavones or flavanones.

This exploration allows for the fine-tuning of molecules to enhance potency against specific biological targets, improve selectivity, and optimize pharmacokinetic properties. The data gathered from screening these libraries are invaluable for constructing detailed SAR models. mdpi.com

Below is an interactive table summarizing the antiproliferative activity of selected this compound isomers and related analogues against the HL-60 human leukemia cell line, illustrating the impact of structural modifications.

| Compound Name | Structure | IC50 (μM) | Key Structural Features |

| 5-Methoxyflavone | C16H12O3 | 48 | Single methoxy group on A-ring |

| 5,4'-Dimethoxyflavone | This compound | 36 | Methoxy groups on A and B-rings |

| 5,3'-Dimethoxyflavone | This compound | 46 | Methoxy groups on A and B-rings |

| 5,4'-Dihydroxyflavone | C15H10O4 | 28 | Dihydroxy groups on A and B-rings |

| 5,3',4'-Trihydroxyflavone | C15H10O5 | 13 | Trihydroxy configuration |

Data sourced from a study on the antiproliferative activity of methoxylated and hydroxylated flavones. iiarjournals.org

Development of Predictive Computational Models for Biological Activity

Computational modeling is poised to revolutionize the efficiency of discovering and optimizing this compound-based compounds. By leveraging computer algorithms, researchers can predict the biological activity of novel analogues before they are synthesized, saving significant time and resources. mrlcg.com This in silico approach is becoming a cornerstone of modern drug discovery. nih.gov

Key computational strategies for this compound research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govproquest.com For flavonoids, these models use computed molecular descriptors (e.g., electronic properties, lipophilicity, topology) to predict activities like antioxidant or anticancer potency. nih.govresearchgate.net The development of more sophisticated 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed 3D contour maps that visualize how different structural regions contribute to activity, offering clear guidance for designing more potent molecules. analchemres.org

Molecular Docking: This technique simulates the binding of a this compound molecule into the three-dimensional structure of a potential protein target. researchgate.netijpsjournal.com It predicts the preferred binding orientation and calculates a score to estimate binding affinity. ekb.eguantwerpen.be Docking studies are instrumental in hypothesizing how these compounds interact with specific enzymes or receptors at the atomic level, helping to rationalize observed SAR data and guide the design of analogues with improved target engagement. nih.gov

Machine Learning and Deep Learning: With the growth of large biological datasets, machine learning (ML) and deep learning (DL) algorithms are being trained to recognize complex patterns connecting chemical structures to bioactivity. harvard.edumedium.com These models, including graph neural networks, can learn from vast libraries of known compounds and their experimental outcomes to predict the properties of new this compound derivatives with increasing accuracy, accelerating the virtual screening of vast chemical spaces. bioscipublisher.com

Integration of Omics Technologies in this compound Research

To gain a holistic understanding of the biological effects of this compound compounds, future research will increasingly integrate various "omics" technologies. These high-throughput methods provide a system-wide view of cellular responses to a small molecule, moving beyond a single-target perspective to a broader pathway and network level. nih.gov

The primary omics disciplines applicable to this compound research are:

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell (the transcriptome) using techniques like DNA microarrays or RNA-sequencing. researchgate.netresearchgate.net By treating cells with a this compound compound, researchers can identify which genes are up- or down-regulated, revealing the cellular pathways that are perturbed by the molecule's activity. pnas.org This is particularly useful for generating hypotheses about a compound's MOA. plantae.org

Proteomics: As the functional effectors in a cell, proteins are often the direct targets of drugs. Proteomics analyzes the entire protein complement (the proteome) of a biological sample. youtube.com Mass spectrometry-based proteomics can quantify global changes in protein expression following treatment with a this compound compound. nih.gov It is also the foundational technology for many of the target deconvolution methods described previously. nih.gov

Metabolomics: This is the comprehensive study of all small-molecule metabolites within a cell or biological system. nih.gov Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) are used to profile metabolic changes. youtube.com Treating a system with a this compound compound and observing the resulting shifts in metabolite levels can illuminate which metabolic enzymes and pathways are affected, providing crucial functional information about the compound's biological impact.

By integrating data from these different omics levels, researchers can construct detailed models of a compound's activity, from its direct molecular target to its ultimate effect on cellular function and phenotype. This systems-level approach is essential for fully characterizing the therapeutic potential and safety of novel this compound analogues.

Q & A

Q. How can researchers determine the structural identity of C₁₇H₁₄O₄ isolates from natural sources?

Methodological Answer: Combine spectroscopic techniques (¹H/¹³C NMR, IR, and high-resolution mass spectrometry) with X-ray crystallography for unambiguous confirmation. Compare spectral data with literature values for known chromone derivatives like O-Methyldalbergin (mp 145–146°C) or 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone (mp 215–218°C) to resolve structural ambiguities .

Q. What are the validated synthetic routes for C₁₇H₁₄O₄?

Methodological Answer: Adapt established chromone synthesis protocols, such as the Kostanecki-Robinson reaction, with modifications for regioselectivity. Use controlled reaction conditions (e.g., temperature, solvent polarity) to minimize isomer formation. Characterize intermediates via TLC and HPLC to ensure pathway fidelity .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity reports for C₁₇H₁₄O₄ in different studies?

Methodological Answer: Conduct a meta-analysis of experimental variables:

Q. What strategies optimize the yield of C₁₇H₁₄O₄ in multi-step syntheses?

Methodological Answer: Implement design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Use in-situ monitoring (e.g., FTIR spectroscopy) to track intermediate formation. Optimize purification via gradient elution in preparative HPLC, referencing synthetic pathways for analogous flavonoids .

Q. How can the pharmacological mechanism of C₁₇H₁₄O₄ be elucidated beyond preliminary activity screens?

Methodological Answer: Employ omics approaches (transcriptomics/proteomics) to identify target pathways. Validate hypotheses using siRNA knockdown or CRISPR-edited cell lines. Perform molecular docking studies with resolved protein structures (e.g., PDB entries) to predict binding affinities .

Q. How do researchers differentiate isomeric forms of C₁₇H₁₄O₄ (e.g., Bonducellin vs. 4-Methacryloxy-2-hydroxybenzophenone)?

Methodological Answer: Use chiral chromatography (e.g., Chiralpak® columns) paired with computational modeling (DFT calculations) to predict retention times and electronic profiles. Cross-validate with NOESY NMR to confirm spatial arrangements .

Q. What methodologies ensure reproducibility of C₁₇H₁₄O₄ data across laboratories?